molecular formula C5H2ClF3O3S B2923452 5-(Trifluoromethyl)furan-2-sulfonyl chloride CAS No. 2090867-60-8

5-(Trifluoromethyl)furan-2-sulfonyl chloride

Cat. No. B2923452
CAS RN: 2090867-60-8
M. Wt: 234.57
InChI Key: HETUNOAMOBFSBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)furan-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClF3O3S . It has a molecular weight of 234.58 . The compound is used in laboratory settings and is not intended for food, drug, pesticide, or biocidal product use .


Molecular Structure Analysis

The InChI code for 5-(Trifluoromethyl)furan-2-sulfonyl chloride is 1S/C5H2ClF3O3S/c6-13(10,11)4-2-1-3(12-4)5(7,8)9/h1-2H . This code provides a specific textual identifier for the compound’s molecular structure.

Scientific Research Applications

Synthesis of Complex Molecules

Furan derivatives are crucial intermediates in the synthesis of complex molecules, such as natural products and pharmaceuticals. For example, studies on the synthesis of (+/-)-stenine demonstrate the use of furan derivatives in intramolecular Diels-Alder reactions, showcasing their utility in constructing complex molecular architectures (Padwa & Ginn, 2005).

Biomass Conversion to Valuable Chemicals

The dehydration of fructose to 5-hydroxymethylfurfural (HMF), a key biomass-derived platform chemical, highlights the importance of furan derivatives in renewable chemistry. Such transformations pave the way for producing fuels and chemical intermediates from renewable resources (Román‐Leshkov & Dumesic, 2009).

Development of Biofuels

Furan derivatives have been explored for their potential in biofuel production. Research into the etherification and reductive etherification of HMF into bio-diesel candidates suggests the viability of furan derivatives as renewable energy sources (Balakrishnan, Sacia, & Bell, 2012).

Catalysis and Chemical Transformations

The study on cascade catalysis for the synthesis of 2,5-diformylfuran from fructose using acid and vanadium pentoxide/ceramic catalysts illustrates the role of furan derivatives in facilitating efficient chemical transformations, essential for the synthesis of biomass-based chemicals (Cui et al., 2017).

Synthesis of Furan-Based Polymers

The production of acid chloride derivatives from biomass-derived aldehydes for use in polymers and biofuels showcases the utility of furan derivatives in material science, indicating their potential in creating sustainable materials (Dutta, Wu, & Mascal, 2015).

Safety and Hazards

5-(Trifluoromethyl)furan-2-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage . Contact with water liberates toxic gas . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of contact, immediate medical attention is required .

properties

IUPAC Name

5-(trifluoromethyl)furan-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3O3S/c6-13(10,11)4-2-1-3(12-4)5(7,8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETUNOAMOBFSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)furan-2-sulfonyl chloride

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